Seryl-adenylate - 52435-67-3

Seryl-adenylate

Catalog Number: EVT-274000
CAS Number: 52435-67-3
Molecular Formula: C13H19N6O9P
Molecular Weight: 434.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
L-Seryl-amp is a peptide.
Overview

Seryl-adenylate is an essential biochemical compound that serves as an activated intermediate in the aminoacylation process catalyzed by seryl-tRNA synthetase. This compound is formed when serine reacts with adenosine triphosphate (ATP), a crucial step in protein synthesis, where it facilitates the attachment of serine to its corresponding transfer ribonucleic acid (tRNA). Seryl-adenylate plays a vital role in ensuring the fidelity of protein translation, making it a significant focus of research in molecular biology and biochemistry.

Source

Seryl-adenylate is synthesized within cells by the enzyme seryl-tRNA synthetase, which is classified as a class II aminoacyl-tRNA synthetase. This enzyme is responsible for charging tRNAs with their respective amino acids, ensuring that the correct amino acid is incorporated into proteins during translation. The production of seryl-adenylate occurs primarily in organisms across various domains of life, including bacteria, archaea, and eukaryotes.

Classification

Seryl-adenylate falls under the category of acyl adenylates, which are intermediates formed during the activation of amino acids by aminoacyl-tRNA synthetases. These compounds are characterized by their high-energy acyl-adenosine bond, which is crucial for subsequent reactions leading to protein synthesis.

Synthesis Analysis

Methods

The synthesis of seryl-adenylate involves a two-step enzymatic reaction catalyzed by seryl-tRNA synthetase. In the first step, serine reacts with ATP to form seryl-adenylate and release inorganic pyrophosphate:

Serine+ATPSeryl adenylate+PPi\text{Serine}+\text{ATP}\rightarrow \text{Seryl adenylate}+\text{PPi}

In this reaction, magnesium ions (Mg²⁺) often act as cofactors, stabilizing the transition state and facilitating the reaction.

Technical Details

The formation of seryl-adenylate has been studied using various techniques, including X-ray crystallography and nuclear magnetic resonance spectroscopy. These methods have provided insights into the enzyme's active site architecture and the conformational changes that occur during substrate binding and product formation. For instance, studies have shown that the binding of ATP and serine induces specific conformational changes in the enzyme that optimize its catalytic activity .

Molecular Structure Analysis

Structure

Seryl-adenylate consists of a serine residue linked to an adenosine moiety via a high-energy acyl bond. The structural conformation of seryl-adenylate has been elucidated through crystallographic studies, revealing its bent conformation due to interactions with the enzyme's active site .

Data

Key structural data include:

  • Molecular formula: C₁₁H₁₄N₅O₇P
  • Molecular weight: 357.23 g/mol
  • Key functional groups: Phosphate group, amine group from serine.

The crystal structures of complexes involving seryl-adenylate have demonstrated how it interacts with other substrates and inhibitors within the active site of seryl-tRNA synthetase .

Chemical Reactions Analysis

Reactions

Seryl-adenylate participates in several key reactions:

  1. Formation of diadenosine tetraphosphate: Seryl-adenylate can react with another molecule of ATP to form diadenosine tetraphosphate (Ap4A), which plays roles in various cellular processes.
  2. Aminoacylation: The primary role of seryl-adenylate is to facilitate the transfer of serine to tRNA, thus participating directly in protein synthesis.

Technical Details

The reaction mechanism for aminoacylation involves nucleophilic attack by the carboxyl group of serine on the alpha-phosphate of seryl-adenylate, leading to the formation of serine-tRNA and release of AMP . This process is critical for maintaining translational fidelity.

Mechanism of Action

Process

The mechanism by which seryl-adenylate functions involves several steps:

  1. Activation: Serine binds to seryl-tRNA synthetase along with ATP.
  2. Formation: The enzyme catalyzes the conversion of serine and ATP into seryl-adenylate.
  3. Transfer: Seryl-adenylate then reacts with tRNA to transfer serine, forming aminoacyl-tRNA.

This process ensures that only the correct amino acid is attached to its corresponding tRNA, thereby enhancing the accuracy of protein synthesis .

Data

Research indicates that structural features within seryl-tRNA synthetase play a crucial role in recognizing and binding tRNA molecules accurately, further supporting the fidelity of translation .

Physical and Chemical Properties Analysis

Physical Properties

Seryl-adenylate is typically a solid at room temperature and soluble in water due to its polar nature. Its stability can be influenced by pH and temperature conditions.

Chemical Properties

Key chemical properties include:

  • High reactivity due to the presence of an acyl phosphate bond.
  • Ability to participate in nucleophilic substitution reactions.

These properties make seryl-adenylate a vital intermediate in biochemical pathways involving protein synthesis .

Applications

Scientific Uses

Seryl-adenylate is primarily used in research focused on understanding protein synthesis mechanisms and enzyme catalysis. Its role as an intermediate makes it significant in studies related to:

  • Aminoacyl-tRNA synthetase function.
  • Translation fidelity.
  • Development of inhibitors targeting aminoacyl-tRNA synthetases for therapeutic applications against bacterial infections .
Enzymatic Synthesis and Catalytic Mechanisms of Seryl-Adenylate

Role in Aminoacylation: Two-Step Reaction Dynamics

Seryl-adenylate (Ser-AMP) is a high-energy intermediate central to the aminoacylation of tRNA$^{Ser}$ by seryl-tRNA synthetase (SerRS). This reaction occurs in two distinct steps:

  • Amino Acid Activation: Serine and ATP bind to the SerRS active site, where serine’s carboxyl group ($\ce{COO-}$) undergoes nucleophilic attack on the α-phosphate of ATP. This in-line displacement mechanism releases inorganic pyrophosphate (PP$_i$) and forms the enzyme-bound Ser-AMP intermediate. The reaction is Mg$^{2+}$-dependent, as Mg$^{2+}$ stabilizes the transition state and neutralizes negative charges on ATP [2] [3].
  • tRNA Charging: The seryl moiety is transferred from Ser-AMP to the 3′-OH (or 2′-OH in some class I synthetases) of the cognate tRNA$^{Ser}$ acceptor stem (A76), forming seryl-tRNA$^{Ser}$ and releasing AMP. Kinetic studies reveal that the transfer step (k~chem~) is faster than the overall steady-state turnover (k~cat~), indicating product release as rate-limiting for class II enzymes like SerRS [8] [10].

Table 1: Key Steps in Seryl-Adenylate-Mediated Aminoacylation

StepChemical ProcessCatalytic Features
Activation$\ce{Ser + ATP -> Ser-AMP + PP_i}$Mg$^{2+}$-dependent nucleophilic attack
Transfer$\ce{Ser-AMP + tRNA^{Ser} -> Ser-tRNA^{Ser} + AMP}$Regioselective ester bond formation (3′-OH)

Structural Basis of Seryl-Adenylate Formation by Seryl-tRNA Synthetases (SerRS)

SerRS, a class II aminoacyl-tRNA synthetase, features a catalytic core built on an antiparallel β-sheet fold. Key structural elements include:

  • Motif 2 Loop: Positions serine and ATP for adenylation via conserved arginine residues (Arg~266~ and Arg~269~ in Thermus thermophilus SerRS). These residues stabilize ATP’s bent conformation through electrostatic interactions with the triphosphate chain [3] [6].
  • Substrate-Binding Pocket: A hydrophobic cavity accommodates serine’s side chain, while hydrogen bonds with backbone carbonyls ensure specificity against larger amino acids. ATP binds in a U-shaped conformation, with the adenine ring buried in a conserved pocket [7].

Crystal structures of SerRS complexes reveal that Ser-AMP remains tightly bound after formation, with its seryl moiety hydrogen-bonded to active-site histidine and glutamate residues. This prevents hydrolysis and facilitates tRNA recognition [2] [7].

Table 2: Structural Classification of Aminoacyl-tRNA Synthetases

FeatureClass I SynthetasesClass II Synthetases (e.g., SerRS)
Catalytic FoldRossmann nucleotide-bindingAntiparallel β-sheet
ATP ConformationExtendedBent
Aminoacylation SitetRNA 2′-OHtRNA 3′-OH
Signature MotifsHIGH, KMSKSMotifs 1, 2, 3

Mg²⁺ Ion Coordination in Active Site Stabilization

Mg$^{2+}$ ions are indispensable for Ser-AMP synthesis. In Thermus thermophilus SerRS, three Mn$^{2+}$ ions (physiological equivalents of Mg$^{2+}$) coordinate the ATP phosphates:

  • M1: Bridges the α- and β-phosphates, stabilizing the pentacovalent transition state during serine attack.
  • M2 and M3: Chelate the β- and γ-phosphates, neutralizing repulsion and positioning ATP [3].

The primary Mg$^{2+}$ (M1) is octahedrally coordinated by:

  • Two oxygen atoms from ATP’s α-phosphate.
  • Carboxylate groups of Asp~220~ and Glu~243~.
  • Two water molecules.Mutagenesis of these residues reduces adenylation rates >100-fold, confirming Mg$^{2+}$’s catalytic role beyond substrate tethering [5]. Molecular dynamics simulations show Mg$^{2+}$ restricts ATP mobility, aligning the α-phosphate for nucleophilic attack [5].

Conformational Leveraging Between Catalytic and tRNA-Binding Domains

tRNA binding induces large-scale conformational changes in SerRS:

  • Motif 2 Loop Rearrangement: In the apo state, this loop is disordered. Upon tRNA binding, it becomes ordered and inserts into the major groove of the tRNA acceptor stem, facilitating proper positioning of A76 [7].
  • Domain Shifts: The catalytic domain rotates by 15° upon Ser-AMP formation, tightening the active site. Conversely, tRNA binding triggers a 15° rotation in the opposite direction, opening the site for adenylate transfer [2] [7].
  • Allosteric Communication: Phe~262~ (Motif 2) forms π-stacking interactions with U68 and C69 of tRNA$^{Ser}$, explaining the conservation of pyrimidines at these positions. Mutating Phe~262~ to alanine reduces aminoacylation efficiency by 90% [7]. Cryo-EM structures of human SerRS in complex with METTL6 methyltransferase further show how tRNA’s variable arm bridges the two enzymes, optimizing Ser-AMP accessibility [4].

Divergent Mechanisms in Ap4A Synthesis vs. Aminoacylation

SerRS synthesizes diadenosine tetraphosphate (Ap4A) as a side reaction, but its mechanism diverges fundamentally from aminoacylation:

  • Amino Acid-Dependent Ap4A Synthesis: In the absence of tRNA$^{Ser}$, Ser-AMP reacts with a second ATP molecule. Serine’s carboxyl oxygen nucleophilically attacks the γ-phosphate of ATP, forming Ap4A and releasing serine. This reaction shares the same Ser-AMP intermediate and Mg$^{2+}$-dependent steps as aminoacylation [3] [6].
  • Active Site Remodeling: ATP binds in a distinct orientation compared to aminoacylation. The second ATP’s γ-phosphate occupies the position of the β-phosphate during Ser-AMP formation, enabling in-line attack. Crystal structures show Ap4A adopts an extended conformation, with its phosphates coordinating two Mg$^{2+}$ ions [3].

Notably, human glycyl-tRNA synthetase (GlyRS) catalyzes Ap4A synthesis without an aminoacyl-adenylate intermediate, using direct ATP condensation [9]. This contrasts with SerRS, where serine is essential for Ap4A production.

Table 3: Ap4A Synthesis Mechanisms Across Synthetases

SynthetaseMechanismAmino Acid DependenceKey Structural Features
SerRSSer-AMP + ATP → Ap4A + SerYesSecond ATP γ-phosphate mimics PP$_i$ release
GlyRSATP + ATP → Ap4ANoUnique insertion domain forms second ATP pocket

Properties

CAS Number

52435-67-3

Product Name

Seryl-adenylate

IUPAC Name

[[(2R,3S,4R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] (2S)-2-amino-3-hydroxypropanoate

Molecular Formula

C13H19N6O9P

Molecular Weight

434.3 g/mol

InChI

InChI=1S/C13H19N6O9P/c14-5(1-20)13(23)28-29(24,25)26-2-6-8(21)9(22)12(27-6)19-4-18-7-10(15)16-3-17-11(7)19/h3-6,8-9,12,20-22H,1-2,14H2,(H,24,25)(H2,15,16,17)/t5-,6+,8+,9+,12?/m0/s1

InChI Key

UVSYURUCZPPUQD-SOHHTZENSA-N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OC(=O)C(CO)N)O)O)N

Solubility

Soluble in DMSO

Synonyms

L-seryl-adenosine monophosphate
L-seryl-AMP
seryl adenylate
seryl-adenylate

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OC(=O)C(CO)N)O)O)N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)C3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OC(=O)[C@H](CO)N)O)O)N

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